An In-depth Technical Guide to the Synthesis and Characterization of fac-Tricarbonyltris(propionitrile)molybdenum(0)
An In-depth Technical Guide to the Synthesis and Characterization of fac-Tricarbonyltris(propionitrile)molybdenum(0)
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of fac-tricarbonyltris(propionitrile)molybdenum(0), a versatile and important precursor in organometallic chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causal relationships behind the experimental choices, ensuring a deep and applicable understanding of the methodologies. The protocols described herein are designed to be self-validating, supported by authoritative references and detailed characterization data. This guide aims to equip the reader with the expertise to not only replicate these procedures but also to adapt them for novel applications.
Introduction: Strategic Importance of Mo(CO)₃(NCCH₂CH₃)₃
Molybdenum, a group 6 transition metal, forms a vast array of organometallic complexes with significant applications in catalysis and materials science.[2] Among these, the molybdenum(0) carbonyl complexes are particularly noteworthy. The specific complex, fac-tricarbonyltris(propionitrile)molybdenum(0), with the chemical formula Mo(CO)₃(NCCH₂CH₃)₃, serves as an excellent starting material for the synthesis of other molybdenum complexes.[3] The propionitrile ligands are labile and can be readily displaced by a wide range of other ligands, making this complex a valuable intermediate. Its utility spans from being a precursor in thin film deposition to applications in industrial chemistry and pharmaceuticals.[1]
The facial (fac) arrangement of the three carbonyl and three propionitrile ligands around the molybdenum center is a key structural feature. This stereochemistry influences the reactivity and spectroscopic properties of the complex. This guide will provide a detailed exposition on the reliable synthesis of the fac isomer and its thorough characterization using modern analytical techniques.
Synthesis of fac-Tricarbonyltris(propionitrile)molybdenum(0)
The synthesis of fac-tricarbonyltris(propionitrile)molybdenum(0) involves the substitution of three carbonyl ligands from molybdenum hexacarbonyl with three propionitrile ligands. This reaction is typically carried out by heating molybdenum hexacarbonyl in propionitrile, which acts as both the solvent and the incoming ligand.
Mechanistic Considerations and Rationale
The direct reaction of molybdenum hexacarbonyl with a substituting ligand is often slow. The reaction proceeds via a dissociative mechanism where a carbonyl ligand first detaches from the molybdenum center, creating a coordinatively unsaturated intermediate. This intermediate is then trapped by a propionitrile molecule. This process is repeated until three carbonyl ligands have been substituted.
Heating the reaction mixture provides the necessary activation energy to overcome the Mo-CO bond strength. Propionitrile is used in large excess to drive the equilibrium towards the formation of the desired product and to serve as a suitable solvent for the reactants and products. The use of an inert atmosphere is crucial to prevent the oxidation of the molybdenum(0) center.
Detailed Experimental Protocol
Safety Precautions: Molybdenum hexacarbonyl is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Propionitrile is flammable and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be conducted under an inert atmosphere of nitrogen or argon.
Reagents and Equipment:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Propionitrile (CH₃CH₂CN), freshly distilled and deoxygenated
-
A two-neck round-bottom flask
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Heating mantle
-
Schlenk line or glovebox for handling air-sensitive materials[4]
-
Hexane, deoxygenated
-
Sintered glass funnel
Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add molybdenum hexacarbonyl (e.g., 2.0 g, 7.58 mmol).
-
The flask is connected to a Schlenk line, and the air is evacuated and replaced with an inert gas three times.
-
Freshly distilled and deoxygenated propionitrile (e.g., 40 mL) is added to the flask via a cannula or syringe under a positive pressure of inert gas.
-
The reaction mixture is heated to a gentle reflux (boiling point of propionitrile is 97 °C) with vigorous stirring. The progress of the reaction can be monitored by the dissolution of the starting material and a color change of the solution. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The resulting solution is then concentrated under reduced pressure to about half of its original volume.
-
Deoxygenated hexane is added to the concentrated solution to precipitate the product as a beige to tan powder.[5]
-
The precipitate is collected by filtration using a sintered glass funnel under an inert atmosphere, washed with small portions of cold, deoxygenated hexane, and dried under vacuum.
The typical yield for this synthesis is in the range of 70-85%. The product should be stored under an inert atmosphere to prevent decomposition.[4]
Characterization of fac-Tricarbonyltris(propionitrile)molybdenum(0)
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized complex. A combination of spectroscopic techniques is employed for this purpose.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a powerful tool for characterizing metal carbonyl complexes due to the strong and sharp absorption bands of the C-O stretching vibrations (ν(CO)). The number and position of these bands are highly sensitive to the geometry of the complex.
Interpretation: For a fac-Mo(CO)₃L₃ complex with C₃ᵥ symmetry, group theory predicts two IR-active C-O stretching modes: a symmetric stretch (A₁) and a doubly degenerate asymmetric stretch (E).[6][7] In contrast, the mer isomer (C₂ᵥ symmetry) would exhibit three IR-active ν(CO) bands. The observation of two ν(CO) bands is a strong indication of the fac geometry.
Expected Data: The IR spectrum of fac-Mo(CO)₃(NCCH₂CH₃)₃ typically shows two strong absorption bands in the range of 1800-2050 cm⁻¹. The higher frequency band corresponds to the symmetric A₁ mode, while the lower frequency, more intense band corresponds to the degenerate E mode.
| Vibrational Mode | Symmetry | Expected Frequency Range (cm⁻¹) |
| Symmetric C-O Stretch | A₁ | 1940 - 1960 |
| Asymmetric C-O Stretch | E | 1840 - 1860 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and electronic environment of the ligands in the complex. Both ¹H and ¹³C NMR are valuable for characterizing the propionitrile ligands.
Interpretation:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl (-CH₃) and methylene (-CH₂-) protons of the propionitrile ligands. The integration of these signals should be in a 3:2 ratio. The chemical shifts will be slightly different from those of free propionitrile due to coordination to the molybdenum center. For reference, free propionitrile shows a triplet at approximately 1.29 ppm and a quartet at 2.36 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl, methylene, and nitrile carbons of the propionitrile ligands, as well as a signal for the carbonyl carbons. The chemical shift of the nitrile carbon is particularly sensitive to coordination.
Expected Data:
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -CH₃ | ~1.3 | Triplet |
| ¹H | -CH₂- | ~2.4 | Quartet |
| ¹³C | -CH₃ | ~10 | |
| ¹³C | -CH₂- | ~15 | |
| ¹³C | -C≡N | ~120 | |
| ¹³C | -C≡O | ~220 |
Elemental Analysis
Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound.
Expected Data for C₁₂H₁₅MoN₃O₃:
-
Molecular Weight: 345.22 g/mol [9]
-
Carbon (C): ~41.75%
-
Hydrogen (H): ~4.38%
-
Nitrogen (N): ~12.17%
X-ray Crystallography
Principle: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule.[10] It provides precise bond lengths, bond angles, and the overall molecular geometry, unequivocally confirming the fac arrangement of the ligands.
Expected Structural Features: The X-ray crystal structure would show the molybdenum atom in a pseudo-octahedral coordination environment. Three carbonyl ligands and three propionitrile ligands would be arranged in a facial manner. The Mo-C and C-O bond lengths of the carbonyl groups, as well as the Mo-N and N-C bond lengths of the propionitrile ligands, would be consistent with those of similar molybdenum(0) complexes.[11]
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis of fac-Mo(CO)₃(NCCH₂CH₃)₃.
Characterization Logic
Caption: Logical workflow for the characterization of the product.
Conclusion
This guide has provided a detailed, scientifically-grounded protocol for the synthesis and characterization of fac-tricarbonyltris(propionitrile)molybdenum(0). By understanding the rationale behind each step and the interpretation of the analytical data, researchers can confidently prepare this valuable organometallic precursor. The lability of the propionitrile ligands makes this complex an ideal entry point for the synthesis of a wide variety of molybdenum(0) derivatives for applications in catalysis, materials science, and potentially in the development of novel therapeutic agents. The methodologies described herein are robust and can be adapted to different scales and for the synthesis of analogous complexes.
References
-
American Elements. Tricarbonyltris(propionitrile)molybdenum(0). Available from: [Link].
-
PubChem. Tricarbonyltris(propionitrile)molybdenum(0). Available from: [Link].
-
E FORU. Tricarbonyltris(propionitrile)molybdenum(0), CAS: 103933-26-2. Available from: [Link].
-
J&K Scientific. Tricarbonyltris(propionitrile)molybdenum(0), min. 95%. Available from: [Link].
-
Filo. Determine the number of IR active CO stretching modes for fac Mo(CO)3(CH3CN)3. Available from: [Link].
-
ResearchGate. Tricarbonyltris(Nitrile) Complexes of Cr, Mo, and W. Available from: [Link].
-
ResearchGate. Synthesis and characterization of [Mo(μ-EPh)(CO)3(CH3CN)]2 (E=Se, Te), including the X-ray structure of the tellurium derivative. Available from: [Link].
-
Adam Cap. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3. Available from: [Link].
-
ChemTube3D. fac-Mo(CO)3(CH3CH2CN)3 IR-active CO stretching modes. Available from: [Link].
-
ResearchGate. Molybdenum Tricarbonyl Complexes Supported by Linear PNP Ligands: Influence of P‐ and N‐Substituents on Relative Stability, Stereoisomerism and on the Activation of Small Molecules. Available from: [Link].
-
YouTube. Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3. Available from: [Link].
-
ResearchGate. Calculated and measured vibrational spectra of [Mo(CO)3(Py3S3)]... Available from: [Link].
-
ChemRxiv. A simple yet stable molybdenum(0) carbonyl complex for upconversion and photoredox catalysis. Available from: [Link].
-
Odinity. Organometallic Chemistry and IR Spectroscopy – Synthesis of Molybdenum Carbonyl Complexes in a Microwave oven and Isomeric Phosphine Complexes. Available from: [Link].
-
Odinity. IDENTIFICATION OF STEREOCHEMICAL (GEOMETRICAL) ISOMERS OF [Mo(CO)4(L)2] BY IR SPECTROSCOPY. Available from: [Link].
-
Baiz Group. Two-Dimensional Infrared Spectroscopy of Metal Carbonyls. Available from: [Link].
-
ResearchGate. Molecular structure of fac‐[Mo(CO)3(PNPhPEt)] (2 c). The hydrogen atoms... Available from: [Link].
-
Royal Society of Chemistry. Novel carbon dioxide and carbonyl carbonate complexes of molybdenum. The X-ray structures of trans-[Mo(CO2)2{HN(CH2CH2PMe2)2}(PMe3)] and [Mo3(μ2-CO3)(μ2-O)2(O)2(CO)2(H2O)(PMe3)6]·H2O. Available from: [Link].
-
MDPI. Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link].
-
ResearchGate. Ultrafast Photochemistry of a Molybdenum Carbonyl-Nitrosyl Complex with a Triazacyclononane Coligand. Available from: [Link].
-
Wikipedia. X-ray crystallography. Available from: [Link].
-
NIH. Molecular structure of fac-[Mo(CO)3(DMSO)3]. Available from: [Link].
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. strem.com [strem.com]
- 4. benchchem.com [benchchem.com]
- 5. eforu-materials.com [eforu-materials.com]
- 6. Determine the number of IR active CO stretching modes for fac Mo(CO)3(CH3.. [askfilo.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Propionitrile(107-12-0) 1H NMR [m.chemicalbook.com]
- 9. Tricarbonyltris(propionitrile)molybdenum (O) | C12H15MoN3O3 | CID 11727664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Molecular structure of fac-[Mo(CO)3(DMSO)3] - PMC [pmc.ncbi.nlm.nih.gov]
